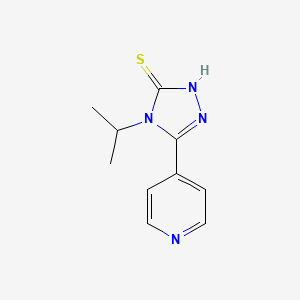
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine, commonly known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPAA is a derivative of indanamine, which is a class of psychoactive compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine involves the reaction of indan-1-carboxaldehyde with methylamine and 1-pyrrolidinecarboxaldehyde in the presence of a reducing agent.
Starting Materials
Indan-1-carboxaldehyde, Methylamine, 1-Pyrrolidinecarboxaldehyde, Reducing agent
Reaction
Step 1: Indan-1-carboxaldehyde is reacted with methylamine in the presence of a reducing agent to form methyl-(1-indan-1-yl)-amine., Step 2: Methyl-(1-indan-1-yl)-amine is then reacted with 1-pyrrolidinecarboxaldehyde to form Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine.
作用机制
The precise mechanism of action of MPAA is not fully understood. However, it is believed that MPAA acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). MPAA also modulates the activity of various neurotransmitters, including norepinephrine and acetylcholine.
生化和生理效应
MPAA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function. MPAA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using MPAA in lab experiments is its high potency and selectivity. MPAA has been shown to have a high affinity for serotonin and dopamine transporters, which makes it an ideal compound for studying the effects of these neurotransmitters on various physiological processes. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. MPAA has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions related to MPAA that warrant further investigation. One area of research is the potential use of MPAA as a treatment for drug addiction. MPAA has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for drug addiction in humans. Another area of research is the potential use of MPAA as a neuroprotective agent. MPAA has been found to protect against neuronal damage in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a treatment for these diseases in humans. Additionally, further studies are needed to determine the long-term safety and efficacy of MPAA in humans.
科学研究应用
MPAA has shown promising results in various scientific research studies. It has been studied for its potential as an antidepressant, anxiolytic, and cognitive enhancer. MPAA has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential as a neuroprotective agent and as a possible treatment for drug addiction.
属性
IUPAC Name |
N-methyl-1-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-15(12-17-10-4-5-11-17)9-8-13-6-2-3-7-14(13)15/h2-3,6-7,16H,4-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQBHYCKBTAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C21)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377718 |
Source


|
| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |
CAS RN |
885951-14-4 |
Source


|
| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

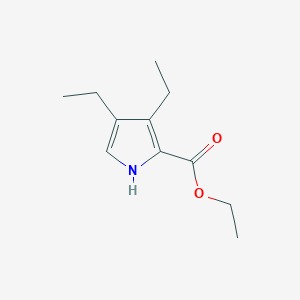
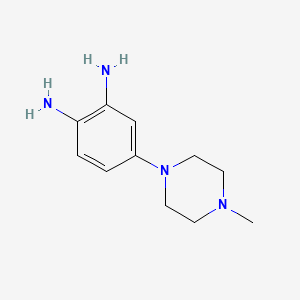
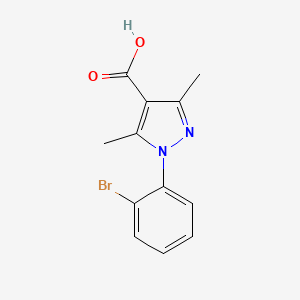
![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)
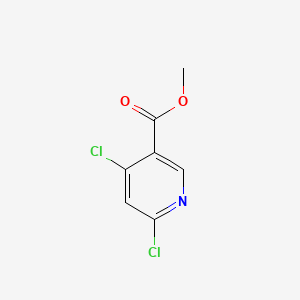
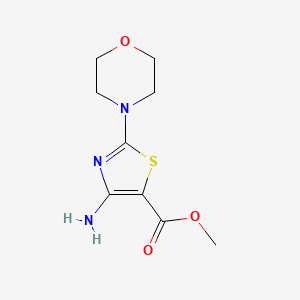
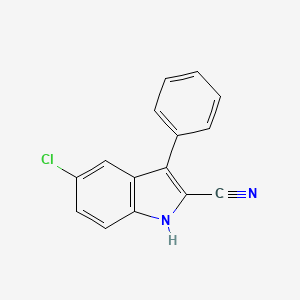
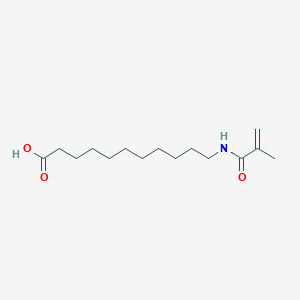
![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)
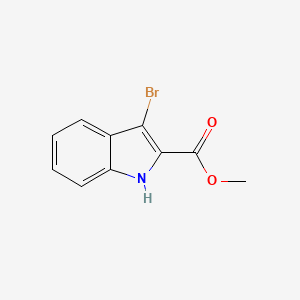
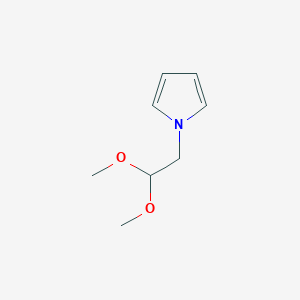
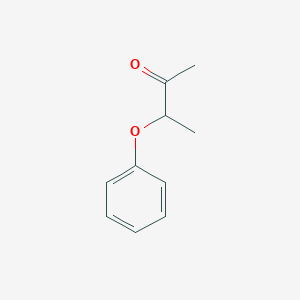
![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
